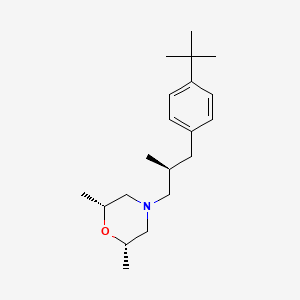
(S)-Fenpropimorph
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-fenpropimorph is a 4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine in which the methyl substituents on the morpholine ring are in a cis relationship to each other and in which the remaining stereocentre has S configuration. It is an enantiomer of a (R)-fenpropimorph.
Scientific Research Applications
Sterol Biosynthesis Inhibition in Plants and Fungi
(S)-Fenpropimorph is a fungicide that acts as a potent inhibitor of sterol biosynthesis. It affects the cycloeucalenol-obtusifoliol isomerase in plants and is a known inhibitor of cholesterol biosynthesis in mammalian cells, specifically in cultured Swiss 3T3 fibroblasts (Corio-Costet, Gerst, Benveniste, & Schuber, 1988). Additionally, it has been shown to inhibit ergosterol biosynthesis in Saccharomyces cerevisiae and Ustilago maydis, targeting enzymes such as sterol Δ14-reductase and Δ8→Δ7-isomerase (Baloch, Mercer, Wiggins, & Baldwin, 1984).
Impact on Agricultural Practices
This compound's role in agriculture extends to its effects on the physiology of plants and fungi. For example, its application influences gas exchanges and photosynthetic pigments in 'Tommy Atkins' mango, indicating its effect on plant metabolic processes (Carreiro et al., 2022). Furthermore, it impacts phosphorus translocation by arbuscular mycorrhizal fungi, affecting root colonization and mycelium architecture, which are crucial for phosphorus uptake in plants (Zocco et al., 2011).
Effect on Yeast and Fungal Cells
In Saccharomyces cerevisiae, this compound inhibits the accumulation of pyrimidine bases like uracil and cytosine, thereby influencing yeast cell growth and function (Crowley, Lorenz, & Parks, 1994). It also exhibits antifungal properties by inhibiting crucial enzymes in the sterol biosynthesis pathway of fungi, as demonstrated in studies involving Aspergillus niger and other fungal species (Engels, Holub, Swart, & de Waard, 1998).
Environmental Impact and Volatilization
The environmental impact of this compound includes its volatility and discharge into ecosystems. Field experiments have shown that fenpropimorph can be released into the atmosphere from plant and soil surfaces, affecting non-target terrestrial ecosystems (Klöppel & Koerdel, 1997).
Conformational Analysis and Synthetic Modifications
Conformational analysis of this compound has been conducted through molecular mechanics calculations and NMR spectroscopy, aiding in understanding its interaction with target enzymes (Jensen et al., 1992). Additionally, research on creating sila-analogues of fenpropimorph for enhanced antifungal activity further extends its application in agricultural and pharmaceutical fields (Jachak et al., 2015).
properties
Molecular Formula |
C20H33NO |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
(2R,6S)-4-[(2S)-3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15-,16-,17+/m0/s1 |
InChI Key |
RYAUSSKQMZRMAI-YESZJQIVSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C[C@@H](C)CC2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



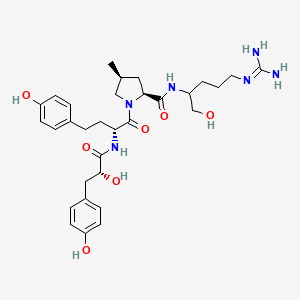
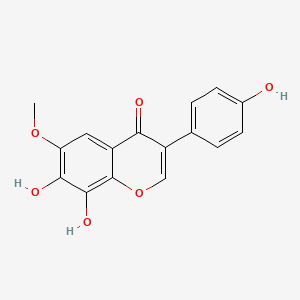

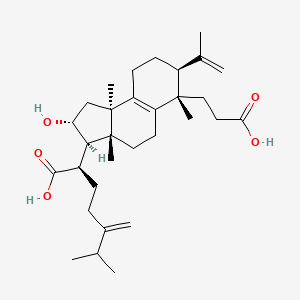
![3-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1250748.png)
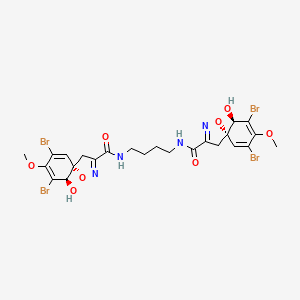
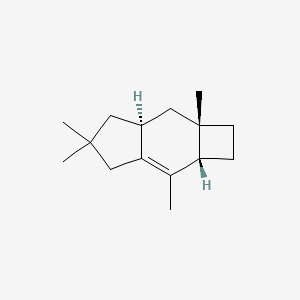
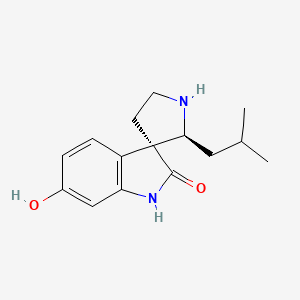
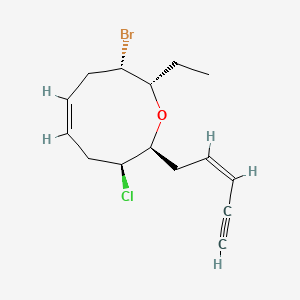


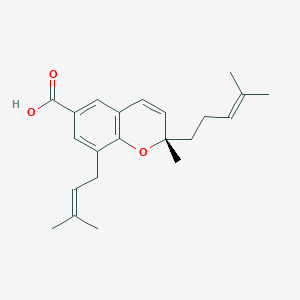
![1-[4-(5-Bromopyrimidin-2-ylsulfanyl)phenyl]-3-(2-nitrobenzoyl)urea](/img/structure/B1250763.png)
![4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]-3,5-difluorophenyl]benzonitrile](/img/structure/B1250764.png)